molecular formula C20H24O5 B11082374 4-(4,4-Dimethyl-3,5-dioxo-2-oxaspiro[5.5]undec-1-yl)phenyl acetate

4-(4,4-Dimethyl-3,5-dioxo-2-oxaspiro[5.5]undec-1-yl)phenyl acetate

Cat. No.: B11082374
M. Wt: 344.4 g/mol
InChI Key: LTQKAGYLFNXKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4-Dimethyl-3,5-dioxo-2-oxaspiro[55]undec-1-yl)phenyl acetate is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethyl-3,5-dioxo-2-oxaspiro[5.5]undec-1-yl)phenyl acetate typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable diketone with a phenyl acetate derivative under controlled conditions. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethyl-3,5-dioxo-2-oxaspiro[5.5]undec-1-yl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone moiety into alcohols or other reduced forms.

    Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-(4,4-Dimethyl-3,5-dioxo-2-oxaspiro[5.5]undec-1-yl)phenyl acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethyl-3,5-dioxo-2-oxaspiro[5.5]undec-1-yl)phenyl acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4-Dimethyl-3,5-dioxo-2-oxaspiro[5.5]undec-1-yl)phenyl acetate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit different reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

[4-(4,4-dimethyl-3,5-dioxo-2-oxaspiro[5.5]undecan-1-yl)phenyl] acetate

InChI

InChI=1S/C20H24O5/c1-13(21)24-15-9-7-14(8-10-15)16-20(11-5-4-6-12-20)17(22)19(2,3)18(23)25-16/h7-10,16H,4-6,11-12H2,1-3H3

InChI Key

LTQKAGYLFNXKAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C3(CCCCC3)C(=O)C(C(=O)O2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.